molecular formula C13H18N2O3 B13872521 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid

1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid

Katalognummer: B13872521
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: JEOMYAYYMPSXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentyl ring, a dimethylamino group, and a pyridine ring with a carboxylic acid and a ketone group

Vorbereitungsmethoden

The synthesis of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with dimethylamine to form the cyclopentyl-dimethylamino intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the pyridine ring and the carboxylic acid group. The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with additional functional groups.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of action of various biological pathways.

    Medicine: The compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Cyclopentyl-5-(dibenzylamino)-1-phenyl-3-pentyn-1-ol: This compound has a similar cyclopentyl and amino group but differs in the presence of a phenyl and pentyn group.

    1-Cyclopentyl-5-dimethylamino-1-phenyl-pent-3-yn-1-ol: This compound also contains a cyclopentyl and dimethylamino group but has a different overall structure with a phenyl and pentyn group.

Eigenschaften

Molekularformel

C13H18N2O3

Molekulargewicht

250.29 g/mol

IUPAC-Name

1-cyclopentyl-5-(dimethylamino)-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H18N2O3/c1-14(2)11-7-9(13(17)18)8-15(12(11)16)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3,(H,17,18)

InChI-Schlüssel

JEOMYAYYMPSXQZ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=CN(C1=O)C2CCCC2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.